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A 2025 meta-analysis provides a comprehensive evaluation of deuruxolitinib, a Janus kinase (JAK)
inhibitor, for moderate to severe alopecia areata (AA). The analysis pooled data from three randomized
controlled trials (RCTs) involving 1,372 patients, comparing deuruxolitinib (at 8 mg and 12 mg doses)

against a placebo [1].

The primary efficacy was measured using the Severity of Alopecia Tool (SALT), with a key secondary
endpoint being the Hair Satisfaction Participant Reported Outcome (SPRO) scale. All assessments were

made at week 24, and treatment-emergent adverse events (TEAEs) were specifically evaluated at week 28

[1].

The quantitative results demonstrate strong performance on both clinical and patient-centric measures, as

summarized in the table below.

Statistical
Outcome Measure Result o
Significance
SALT Score Improvement (Mean Change MD = -47.26 points [95% CI: p < 0.00001 [1]
from Baseline) -53.47, -41.05]
Patients with 275% SALT Improvement RR =93.66 [95% CI: 23.42, p < 0.00001 [1]
(SALT75) 374.65]
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Statistical
Outcome Measure Result o
Significance
Patients with 290% SALT Improvement RR = 65.26 [95% CI: 16.28, p < 0.00001 [1]
(SALT90) 261.58]
SPRO Score Improvement (Mean MD = -1.52 [95% CI: -1.76, p < 0.00001 [1]
Change) -1.27]
Patients with 22-point SPRO RR =4.98 [95% CI: 3.79, 6.54] p < 0.00001 [1]
Improvement
TEAE: Elevated Creatinine RR =2.79 [95% CI: 1.5, 4.99] p = 0.0006 [1]

Phosphokinase (CPK)

TEAE: Headache RR =1.49 [95% CI: 0.98,6.54] p =0.06 (not
significant) [1]

TEAE: Acne (12 mg dose) RR =1.80[95% CI: 0.84, 3.88] p=0.13 (not
significant) [1]

Experimental Protocol Summary

For researchers aiming to replicate or evaluate these studies, the following outlines the core methodology as

described in the meta-analysis [1].

1. Study Design: Randomized, double-blind, placebo-controlled trials.
2. Participant Selection: Patients diagnosed with moderate to severe alopecia areata.

3. Intervention Groups: Oral administration of deuruxolitinib at 8 mg or 12 mg twice dalily,
compared against a placebo group.
4. Primary Efficacy Endpoint:
o Measure: Change from baseline in the Severity of Alopecia Tool (SALT) score.
o Time Point: Week 24.
o Assessment: A higher negative change in SALT score indicates greater hair regrowth.
5. Key Secondary Endpoint:
o Measure: Change from baseline in the Hair Satisfaction Participant Reported Outcome
(SPRO) scale.
o Time Point: Week 24.
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o Assessment: A negative change in SPRO score indicates improved patient satisfaction with
their hair.
e 6. Safety Assessment:
o Measure: Incidence of Treatment-Emergent Adverse Events (TEAES).
o Time Point: Week 28.
o Monitoring: Specific adverse events of interest included elevated blood creatinine
phosphokinase (CPK) levels, headache, and acne.

JAK-STAT Pathway and Study Workflow

The therapeutic action of deuruxolitinib and the flow of the clinical analysis can be visualized through the
following diagrams created with Graphviz. The first diagram illustrates the drug's mechanism of action,

while the second outlines the experimental workflow.
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Mechanism of Deuruxolitinib in Alopecia Areata
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Meta-Analysis Workflow of Deuruxolitinib Trials
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Application Notes for Researchers

¢ Patient-Centric Endpoints: The significant improvement in SPRO scores confirms that the clinical
efficacy of deuruxolitinib, as measured by SALT, translates into meaningful benefits from the
patient's perspective. This strengthens the value of deuruxolitinib as a treatment that addresses
both clinical and quality-of-life goals [1].

¢ Dose-Response Consideration: While both the 8 mg and 12 mg doses were effective, some
adverse events like ache were more prominent at the 12 mg dose. This highlights a need for
careful benefit-risk assessment and individualized dosing in clinical practice [1].
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o Safety Profile: The analysis indicates that TEAES like elevated CPK, headache, and acne are
associated with deuruxolitinib but were generally manageable in the trial setting. Vigilant
monitoring for these events, particularly over the long term, is recommended [1].

¢ Context and Limitations: The evidence is based on a 24-week efficacy period. The meta-analysis
calls for further research to establish the long-term safety and durability of response to
deuruxolitinib in patients with alopecia areata [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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